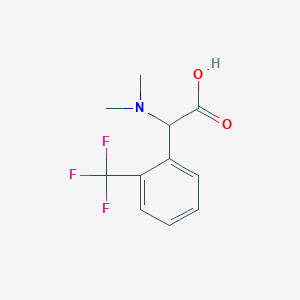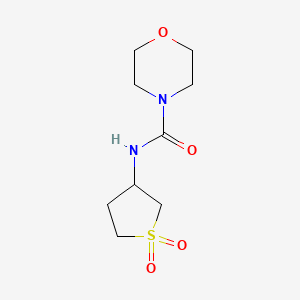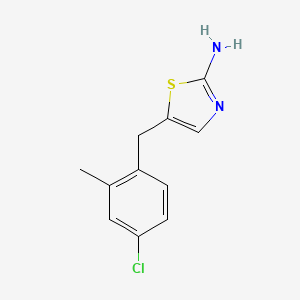![molecular formula C14H12N2S B12123167 Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- CAS No. 446830-58-6](/img/structure/B12123167.png)
Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its wide range of applications in medicinal chemistry, materials science, and other fields . The presence of both nitrogen and sulfur atoms in its structure makes it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- involves a one-pot reaction starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This method constructs C-N and C-S bonds simultaneously under mild reaction conditions . Another approach involves the use of molecular iodine for the oxidative annulation of 2-pyridyl ketones and alkylamines, which also produces imidazo[1,5-a]pyridine derivatives .
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyridine derivatives often involve large-scale cyclocondensation, cycloaddition, and oxidative cyclization reactions. These methods are designed to be efficient, cost-effective, and scalable, making them suitable for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Iodine, sodium acetate (NaOAc).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the nitrogen or sulfur atoms .
Scientific Research Applications
Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent and for its anti-inflammatory properties.
Medicine: Explored for its potential in treating diseases such as Alzheimer’s and other neurological disorders.
Industry: Utilized in the development of optoelectronic devices, sensors, and other advanced materials.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which play a role in inflammatory and cancer pathways . The compound’s sulfur and nitrogen atoms are crucial for its binding to these targets, leading to the modulation of specific biological activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Imidazo[4,5-b]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-b]pyridazine: Used in the development of various pharmaceuticals.
Uniqueness
Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanethiol group enhances its reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
446830-58-6 |
|---|---|
Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
(3-phenylimidazo[1,5-a]pyridin-1-yl)methanethiol |
InChI |
InChI=1S/C14H12N2S/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-9,17H,10H2 |
InChI Key |
FJXBDGXBVMDVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]-](/img/structure/B12123088.png)
![2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12123097.png)
![2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123098.png)
![(2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12123102.png)

![Imidazo[1,2-a]pyridin-2-ylmethanethiol](/img/structure/B12123111.png)
![1-(4-iodobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12123120.png)

![1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]-](/img/structure/B12123134.png)

![[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12123146.png)


